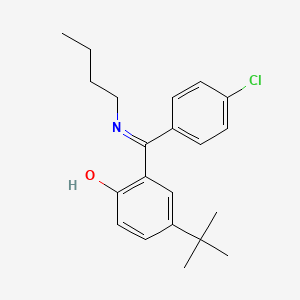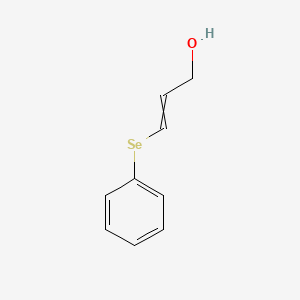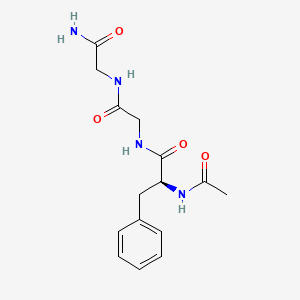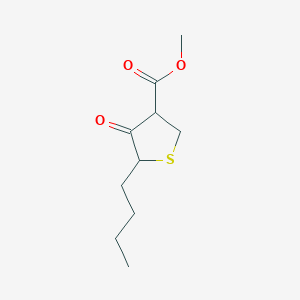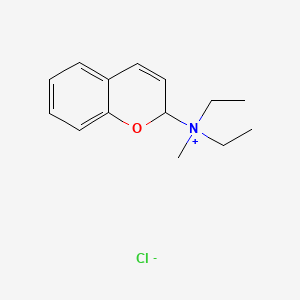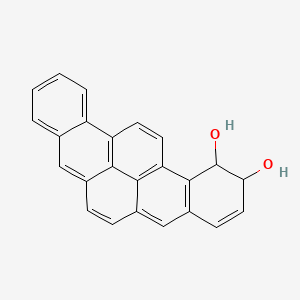
Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- is an organic compound with the molecular formula C24H16O2 It is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic processes and continuous flow reactors. The exact methods can vary depending on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromaticity and reactivity.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research into its pharmacological properties explores its potential use in drug development.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mécanisme D'action
The mechanism by which Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione: A related compound with similar aromatic structures but different functional groups.
Benzo[rst]pentaphene-5,8-dione: Another structurally related compound with distinct chemical properties.
Uniqueness
Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- is unique due to its specific arrangement of hydroxyl groups and aromatic rings, which confer distinct reactivity and potential applications compared to its analogs. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
80115-68-0 |
|---|---|
Formule moléculaire |
C24H16O2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),5,8,10,12,14,16,18,20(24),21-undecaene-3,4-diol |
InChI |
InChI=1S/C24H16O2/c25-20-10-7-16-12-15-6-5-14-11-13-3-1-2-4-17(13)18-8-9-19(22(15)21(14)18)23(16)24(20)26/h1-12,20,24-26H |
Clé InChI |
NCZVNBHYEKTVQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=C(C(C(C=C6)O)O)C(=C54)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


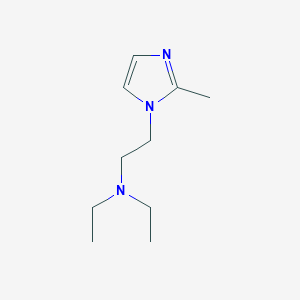
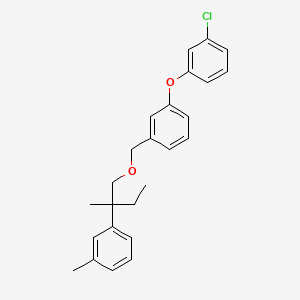
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)


![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
